Cas no 1049380-31-5 (1-(2-chloro-6-fluorobenzoyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine)

1-(2-chloro-6-fluorobenzoyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine structure
1049380-31-5 structure
商品名:1-(2-chloro-6-fluorobenzoyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
CAS番号:1049380-31-5
MF:C21H22ClFN6O2
メガワット:444.889786243439
CID:5943045
PubChem ID:30858441

1-(2-chloro-6-fluorobenzoyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine 化学的及び物理的性質

名前と識別子

    • 1-(2-chloro-6-fluorobenzoyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
    • (2-chloro-6-fluorophenyl)-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
    • VU0638950-1
    • AKOS024502964
    • F5250-1246
    • 1049380-31-5
    • (2-chloro-6-fluorophenyl)(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
    • インチ: 1S/C21H22ClFN6O2/c1-2-31-16-8-6-15(7-9-16)29-19(24-25-26-29)14-27-10-12-28(13-11-27)21(30)20-17(22)4-3-5-18(20)23/h3-9H,2,10-14H2,1H3
    • InChIKey: OEJQVFSXSMAAPB-UHFFFAOYSA-N
    • ほほえんだ: C(C1=C(F)C=CC=C1Cl)(N1CCN(CC2N(C3=CC=C(OCC)C=C3)N=NN=2)CC1)=O

計算された属性

  • せいみつぶんしりょう: 444.1476798g/mol
  • どういたいしつりょう: 444.1476798g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 31
  • 回転可能化学結合数: 6
  • 複雑さ: 588
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 76.4Ų

1-(2-chloro-6-fluorobenzoyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5250-1246-10μmol
1-(2-chloro-6-fluorobenzoyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
1049380-31-5
10μmol
$69.0 2023-09-10
Life Chemicals
F5250-1246-20μmol
1-(2-chloro-6-fluorobenzoyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
1049380-31-5
20μmol
$79.0 2023-09-10
Life Chemicals
F5250-1246-40mg
1-(2-chloro-6-fluorobenzoyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
1049380-31-5
40mg
$140.0 2023-09-10
Life Chemicals
F5250-1246-3mg
1-(2-chloro-6-fluorobenzoyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
1049380-31-5
3mg
$63.0 2023-09-10
Life Chemicals
F5250-1246-100mg
1-(2-chloro-6-fluorobenzoyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
1049380-31-5
100mg
$248.0 2023-09-10
Life Chemicals
F5250-1246-4mg
1-(2-chloro-6-fluorobenzoyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
1049380-31-5
4mg
$66.0 2023-09-10
Life Chemicals
F5250-1246-2μmol
1-(2-chloro-6-fluorobenzoyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
1049380-31-5
2μmol
$57.0 2023-09-10
Life Chemicals
F5250-1246-10mg
1-(2-chloro-6-fluorobenzoyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
1049380-31-5
10mg
$79.0 2023-09-10
Life Chemicals
F5250-1246-15mg
1-(2-chloro-6-fluorobenzoyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
1049380-31-5
15mg
$89.0 2023-09-10
Life Chemicals
F5250-1246-5mg
1-(2-chloro-6-fluorobenzoyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
1049380-31-5
5mg
$69.0 2023-09-10

1-(2-chloro-6-fluorobenzoyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine 関連文献

1-(2-chloro-6-fluorobenzoyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazineに関する追加情報

Introduction to Compound with CAS No. 1049380-31-5 and Its Applications in Modern Medicinal Chemistry

The compound with the CAS number 1049380-31-5 is a sophisticated molecular entity that has garnered significant attention in the field of medicinal chemistry. This compound, formally known as 1-(2-chloro-6-fluorobenzoyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine, represents a unique blend of structural features that make it a promising candidate for various therapeutic applications. Its molecular architecture incorporates several key pharmacophoric elements that are highly relevant to contemporary drug discovery efforts.

In recent years, the development of novel therapeutic agents has been heavily influenced by the integration of advanced chemical scaffolds into drug design. The presence of a piperazine moiety in the compound's structure is particularly noteworthy, as piperazines are widely recognized for their ability to modulate biological pathways through interactions with a diverse array of targets. Specifically, the 4-substituted piperazine ring in this compound is functionalized with a tetrazole group and a benzoyl derivative, which together contribute to its unique pharmacological profile.

The benzoyl moiety, derived from 2-chloro-6-fluorobenzoyl, introduces both lipophilicity and electronic properties that can influence binding affinity and metabolic stability. This particular substitution pattern has been explored in various contexts, including the development of kinase inhibitors and other enzyme-targeting agents. The fluorine atom at the 6-position of the benzoyl group further enhances the compound's potential by increasing its metabolic resistance and binding selectivity.

Equally important is the tetrazole component, which is linked to the piperazine ring through a methyl group. Tetrazoles have emerged as versatile pharmacophores in medicinal chemistry due to their ability to engage with biological targets in multiple ways. In this compound, the tetrazole ring is connected to a phenyl ring that bears an ethoxy substituent at the 4-position. This ethoxy group can influence solubility and interaction with biological membranes, making it a critical factor in drug design.

The combination of these structural elements—piperazine, benzoyl derivative, and tetrazole—makes this compound a multifaceted entity with potential applications across different therapeutic areas. For instance, piperazine-based compounds have been extensively studied for their activity against central nervous system (CNS) disorders, while benzoyl derivatives are often employed in the development of anti-inflammatory and anticancer agents. The tetrazole moiety adds another layer of complexity, as it has been shown to enhance binding interactions with certain protein targets.

Recent advancements in computational chemistry and structure-based drug design have enabled researchers to more effectively predict and optimize the pharmacological properties of such compounds. By leveraging these tools, scientists have been able to identify novel analogs of existing drugs that exhibit improved efficacy and reduced side effects. The compound with CAS No. 1049380-31-5 is a prime example of how rational molecular design can lead to innovative therapeutic solutions.

In addition to its structural complexity, this compound has demonstrated promising preclinical activity in various disease models. Studies have shown that it can modulate key signaling pathways involved in inflammation, neurodegeneration, and cancer progression. These findings align well with current trends in drug development, where there is a growing emphasis on targeting multiple pathways simultaneously to achieve synergistic therapeutic effects.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful selection of reaction conditions and protecting group strategies to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex molecular framework efficiently.

The pharmacokinetic properties of this compound are also worthy of discussion. Due to its molecular size and charge distribution, it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are critical for ensuring that the drug reaches its target site at effective concentrations while minimizing toxicity.

Future research directions may focus on further optimizing the pharmacological profile of this compound through structure-activity relationship (SAR) studies. By systematically modifying specific functional groups within its structure, researchers can fine-tune its activity against desired targets while reducing unwanted side effects. Additionally, exploring new synthetic routes could enhance scalability and cost-effectiveness for potential commercial development.

The integration of machine learning and artificial intelligence into drug discovery has opened up new possibilities for identifying novel therapeutic agents like this one. By analyzing large datasets of chemical structures and biological activities, computational models can predict promising candidates for further experimental validation. This interdisciplinary approach accelerates the drug development process by narrowing down the search space for lead compounds.

In conclusion, the compound with CAS No. 1049380-31-5 exemplifies how innovative molecular design can lead to groundbreaking advancements in medicinal chemistry. Its unique structural features—combining piperazine, benzoyl derivatives (2-chloro-6-fluorobenzoyl

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